![molecular formula C26H32N4O4S B2474290 (4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone CAS No. 1210496-46-0](/img/structure/B2474290.png)
(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone
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Overview
Description
(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone is a useful research compound. Its molecular formula is C26H32N4O4S and its molecular weight is 496.63. The purity is usually 95%.
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Scientific Research Applications
Imidazole Ring Applications
The imidazole ring is a five-membered heterocyclic moiety that possesses a broad range of chemical and biological properties . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Piperidine Ring Applications
Piperidine is a six-membered heterocyclic ring with one nitrogen atom. It is a key structural component in a variety of pharmaceuticals and natural products. The piperidine ring is often used in the synthesis of pharmaceuticals due to its ability to increase lipophilicity, which can improve drug penetration into cells .
Morpholine Ring Applications
Morpholine is a six-membered heterocyclic ring containing both a nitrogen and an oxygen atom. It is often used in the synthesis of pharmaceuticals due to its ability to act as a bioisostere for a variety of functional groups. Morpholine derivatives have been found to exhibit a wide range of biological activities .
Antiviral Applications
Compounds containing an imidazole ring have been found to exhibit antiviral activity. For example, certain 1,3-diazole derivatives have been reported to inhibit influenza A .
Anticancer Applications
Imidazole derivatives have also been reported to exhibit anticancer activity. For example, certain 2-((1-((4-substituted phenyl)amino)-4,5-dimethyl-1H-imidazol-2-yl)thio)-N-(6-substitutedbenzo[d]thiazol-2-yl)acetamide derivatives have been evaluated for their antitumor potential .
Antimicrobial Applications
Imidazole derivatives have been found to exhibit antimicrobial activity. For example, certain 1,3-diazole derivatives have been reported to exhibit antibacterial, antimycobacterial, antifungal, and antihelmintic activities .
Anti-Inflammatory Applications
Imidazole derivatives have been reported to exhibit anti-inflammatory activity. This makes them potential candidates for the development of new anti-inflammatory drugs .
Antidiabetic Applications
Imidazole derivatives have been found to exhibit antidiabetic activity. This makes them potential candidates for the development of new antidiabetic drugs .
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making indole derivatives valuable for treatment development .
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies on this compound. Indole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function . The specific interactions and resulting changes would depend on the exact nature of the target and the structure of the compound.
Biochemical Pathways
Indole derivatives are known to affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The exact pathways affected would depend on the specific targets of the compound.
Result of Action
Given the wide range of biological activities associated with indole derivatives, it is likely that this compound could have a variety of effects at the molecular and cellular level .
properties
IUPAC Name |
[4-[(5,6-dimethylbenzimidazol-1-yl)methyl]piperidin-1-yl]-(4-morpholin-4-ylsulfonylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N4O4S/c1-19-15-24-25(16-20(19)2)29(18-27-24)17-21-7-9-28(10-8-21)26(31)22-3-5-23(6-4-22)35(32,33)30-11-13-34-14-12-30/h3-6,15-16,18,21H,7-14,17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNHZSYUDILZQPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)CC3CCN(CC3)C(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCOCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone |
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